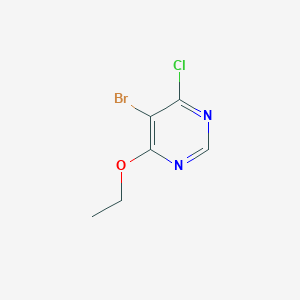
5-Bromo-4-chloro-6-ethoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-chloro-6-ethoxypyrimidine is a heterocyclic organic compound with the molecular formula C6H6BrClN2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-6-ethoxypyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with bromine in the presence of a suitable solvent and catalyst. The ethoxy group can be introduced through nucleophilic substitution reactions using ethoxide ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Bromo-4-chloro-6-ethoxypyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran or toluene.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
科学的研究の応用
5-Bromo-4-chloro-6-ethoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: It is employed in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
作用機序
The mechanism of action of 5-Bromo-4-chloro-6-ethoxypyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to active sites and blocking their activity. The molecular targets and pathways involved vary based on the specific biological system being studied.
類似化合物との比較
Similar Compounds
5-Bromo-4-chloro-6-methoxypyrimidine: Similar structure but with a methoxy group instead of an ethoxy group.
5-Bromo-4,6-dichloropyrimidine: Lacks the ethoxy group, making it less versatile in certain reactions.
Uniqueness
5-Bromo-4-chloro-6-ethoxypyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide multiple sites for functionalization. The ethoxy group enhances its solubility and reactivity in organic synthesis, making it a valuable intermediate in the preparation of complex molecules.
特性
分子式 |
C6H6BrClN2O |
|---|---|
分子量 |
237.48 g/mol |
IUPAC名 |
5-bromo-4-chloro-6-ethoxypyrimidine |
InChI |
InChI=1S/C6H6BrClN2O/c1-2-11-6-4(7)5(8)9-3-10-6/h3H,2H2,1H3 |
InChIキー |
KSXSJENYZDPKOH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=NC=N1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


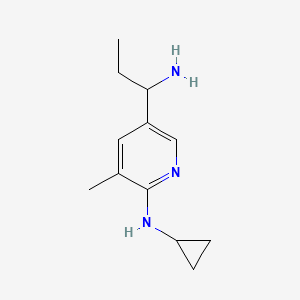

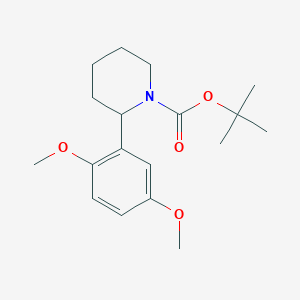
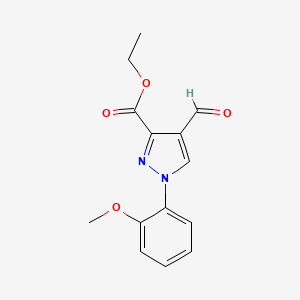
![Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B11802469.png)
![Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate](/img/structure/B11802474.png)
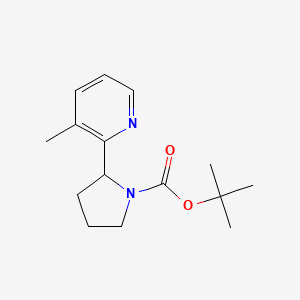
![8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine](/img/structure/B11802499.png)

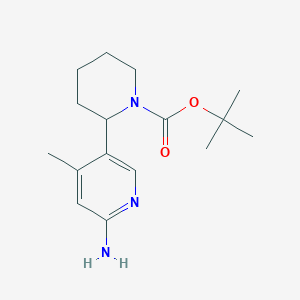
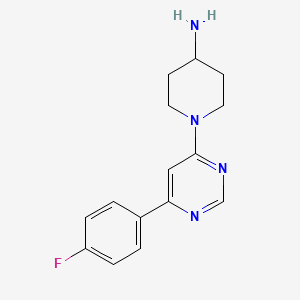

![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B11802535.png)

